BenchChemオンラインストアへようこそ!

A-804598

P2X7 receptor pharmacology cross-species potency inflammation

A-804598 is a structurally novel, CNS-penetrant, competitive P2X7 antagonist with equivalent high affinity across mouse, rat, and human receptors (IC50 9, 10, 11 nM). This cross-species consistency eliminates potency adjustments in translational studies. Brain penetration enables central P2X7 target engagement, unlike peripherally restricted antagonists. The validated radioligand [3H]A-804598 (Kd 2.4 nM) supports quantitative autoradiography and receptor occupancy. Potent functional blockade of IL-1β release (IC50 8.5 nM) confirms predictable pharmacology. Procure for neuroinflammation, pain, and inflammasome research where species-independent CNS activity is critical.

Molecular Formula C19H17N5
Molecular Weight 315.4 g/mol
CAS No. 1125758-85-1
Cat. No. B605058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-804598
CAS1125758-85-1
SynonymsA-804598;  A 804598;  A804598.
Molecular FormulaC19H17N5
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1
InChIKeyPQYCRDPLPKGSME-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-804598 P2X7 Receptor Antagonist Scientific Procurement and Differentiation Evidence


A-804598 is a structurally novel, competitive, small-molecule antagonist of the ATP-gated purinergic P2X7 receptor [1]. It exhibits equivalent high affinity across mouse, rat, and human P2X7 receptors, with IC50 values of 9 nM, 10 nM, and 11 nM respectively, enabling cross-species translational studies without requiring species-matched analog substitution [1]. A-804598 is further characterized as a CNS-penetrant antagonist that potently blocks agonist-stimulated IL-1β release and Yo-Pro dye uptake in human THP-1 cells [1].

Why Generic Substitution of A-804598 Fails in P2X7 Research Procurement


P2X7 receptor antagonists are not functionally interchangeable due to substantial interspecies potency variation, divergent selectivity profiles, and critical differences in blood-brain barrier permeability. A-740003 demonstrates approximately 4-fold lower potency at human P2X7 (IC50 = 40 nM) compared to A-804598 (IC50 = 11 nM) [1]. Furthermore, many potent P2X7 antagonists such as A-438079 exhibit pronounced species selectivity [2], compromising their utility in cross-species translational models. CNS-penetrant capability distinguishes A-804598 from peripherally restricted antagonists and is essential for investigating central P2X7-mediated neuroinflammation and pain pathways [1]. Substitution with an inadequately characterized analog introduces uncontrolled variables in receptor occupancy, functional blockade, and tissue distribution that undermine experimental reproducibility and translational validity.

Quantitative Comparator Evidence for A-804598 P2X7 Receptor Antagonist Selection


Comparative Cross-Species P2X7 Antagonist Potency: A-804598 Versus A-740003

A-804598 demonstrates 3.6-fold higher potency at human P2X7 receptors compared to the widely used comparator A-740003 [1]. Crucially, A-804598 maintains equivalent high affinity across mouse, rat, and human P2X7 receptors (9 nM, 10 nM, and 11 nM respectively), whereas many P2X7 antagonists exhibit pronounced species-dependent potency variation that compromises cross-species translational study design [1].

P2X7 receptor pharmacology cross-species potency inflammation

A-804598 CNS Penetration: Differentiating from Peripherally Restricted P2X7 Antagonists

A-804598 is explicitly characterized as a CNS-penetrant P2X7 receptor antagonist, with pharmacokinetic studies demonstrating that drug concentrations achieve sufficient levels in both blood and brain tissue to significantly block central P2X7 receptors [1]. This property distinguishes A-804598 from peripherally restricted P2X7 antagonists such as AZD-9056, which was developed as an orally bioavailable but peripherally acting compound lacking documented CNS exposure [2].

neuroinflammation CNS penetration blood-brain barrier

Functional IL-1β Release Inhibition by A-804598 in Human THP-1 Cells

A-804598 potently blocks BzATP-stimulated IL-1β release from LPS/IFN-γ-primed human THP-1 cells that natively express P2X7 receptors, with an IC50 of 8.5 nM [1]. This functional potency closely matches its binding affinity (Ki = 7.51 nM [2]) and is complemented by inhibition of Yo-Pro dye uptake (IC50 = 8.1 nM) [1], confirming that receptor occupancy translates directly to functional blockade of P2X7-mediated pore formation and downstream inflammatory cytokine release.

IL-1β inhibition inflammasome cytokine release

Selectivity Profile of A-804598: P2X7 Over Other Purinergic and Non-Purinergic Targets

A-804598 is selective for P2X7 receptors over other P2X and P2Y receptor family members at concentrations up to 100 μM, and shows weak or no activity (IC50 > 5–10 μM) against a broad panel of G protein-coupled receptors, enzymes, transporters, and ion channels evaluated in CEREP selectivity screening [1]. This selectivity window exceeds 900-fold relative to its P2X7 IC50 (~10 nM), providing a robust margin for target-specific interpretation of pharmacological effects.

receptor selectivity off-target profiling purinergic signaling

[3H]A-804598 Radioligand Utility: High-Affinity Tool for Receptor Occupancy and Autoradiography

The tritiated form [3H]A-804598 binds with high affinity (Kd = 2.4 nM) to a single class of binding sites on recombinant rat P2X7 receptors expressed in 1321N1 cells, with an apparent Bmax of 0.56 pmol/mg [1]. No specific binding is observed in untransfected cells, confirming target specificity. The pharmacological profile of antagonist displacement of [3H]A-804598 correlates strongly with functional P2X7 blockade (r = 0.95, P < 0.05) [1], validating its use as a quantitative tool for ex vivo receptor occupancy studies and in vitro autoradiographic mapping of native P2X7 distribution.

radioligand binding receptor occupancy autoradiography

In Vivo Target Engagement: A-804598 Attenuates Neuroinflammatory and Pain Endpoints in Rodent Models

In vivo administration of A-804598 in rodent models demonstrates significant attenuation of IL-1β-driven inflammatory responses and reduced tissue inflammation . In SOD1-G93A mice, a model of amyotrophic lateral sclerosis, A-804598 (30 mg/kg i.p.) suppresses SQSTM1/p62 up-regulation in the lumbar spinal cord, indicating modulation of autophagy-related neuroinflammatory processes [1]. Additionally, A-804598 (25 mg/kg) prevents footshock-induced increases in IL-1β mRNA in the paraventricular nucleus of the rat hypothalamus [2], confirming functional central target engagement.

neuropathic pain in vivo efficacy neuroinflammation

Optimal Scientific Procurement and Application Scenarios for A-804598


Central Nervous System Neuroinflammation and Microglial P2X7 Signaling Studies

Procure A-804598 for ex vivo receptor occupancy assays and in vivo studies requiring CNS-penetrant P2X7 antagonism. The documented brain penetration and availability of [3H]A-804598 as a high-affinity radioligand (Kd = 2.4 nM) enable quantitative autoradiographic mapping of native P2X7 distribution in rat brain and spinal cord [1]. This scenario is optimal for investigating P2X7-mediated microglial activation, neuroinflammatory cytokine release, and central pain sensitization pathways where peripherally restricted antagonists cannot access the target tissue [1].

Cross-Species Translational Pharmacology and Preclinical Model Development

Select A-804598 when experimental designs require consistent pharmacological activity across mouse, rat, and human P2X7 receptors without species-specific potency adjustments. The equivalent high affinity across all three species (IC50 = 9 nM, 10 nM, and 11 nM respectively) [1] eliminates the confounding variable of species-dependent antagonist potency that complicates dose translation and data interpretation. This scenario is particularly valuable for academic and industry programs bridging rodent efficacy models to human target validation and clinical candidate benchmarking.

High-Throughput Screening and Radioligand Displacement Assay Development

Utilize [3H]A-804598 as a validated radioligand tool for high-throughput screening of novel P2X7 antagonist candidates or for ex vivo receptor occupancy studies. The high-affinity binding (Kd = 2.4 nM), absence of specific binding in untransfected cells, and strong correlation (r = 0.95) between binding displacement and functional P2X7 blockade [1] establish this system as a robust and target-specific assay platform. This application scenario supports pharmaceutical lead optimization, SAR studies, and quantitative measurement of central target engagement in preclinical pharmacology.

In Vitro Inflammasome and IL-1β Release Mechanistic Studies

Employ A-804598 in cellular assays requiring potent and selective functional blockade of P2X7-mediated IL-1β release. With an IC50 of 8.5 nM for inhibiting IL-1β release from LPS/IFN-γ-primed human THP-1 cells and an IC50 of 8.1 nM for blocking Yo-Pro dye uptake [1], A-804598 provides a validated tool for interrogating the role of P2X7 in NLRP3 inflammasome activation, cytokine processing, and pore formation. The concordance between binding affinity (Ki = 7.51 nM) and functional inhibition confirms predictable pharmacology for dose-response experimental designs [1].

Quote Request

Request a Quote for A-804598

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.